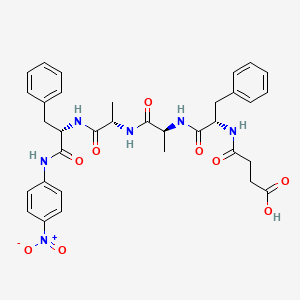

Suc-Phe-Ala-Ala-Phe-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-Phe-Ala-Ala-Phe-pNA is a chromogenic p-nitroanilide (pNA) substrate . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . The cleavage of Suc-Phe-Ala-Ala-Phe-pNA releases 4-nitroaniline, which is yellow in color and can be measured spectrophotometrically .

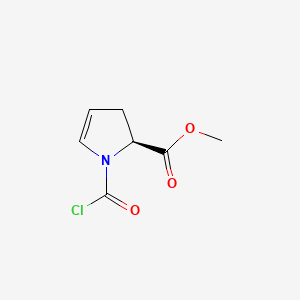

Synthesis Analysis

The synthesis of Suc-Phe-Ala-Ala-Phe-pNA has been reported . It has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi .Molecular Structure Analysis

The structural analysis of Suc-Phe-Ala-Ala-Phe-pNA has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis

Suc-Phe-Ala-Ala-Phe-pNA is a synthetic polypeptide that can serve as a substrate for the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22T, the alcalase ultra 2.5 L, and the thermolsyin type X .Physical And Chemical Properties Analysis

Suc-Phe-Ala-Ala-Phe-pNA is a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学的研究の応用

Protease Substrate in Enzymology Research

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-FAAF-pNA, is a synthetic polypeptide used extensively as a substrate in enzymology research. It serves as a specific and sensitive substrate for various proteases, including the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22 T, alcalase ultra 2.5 L, and thermolsyin type X .

2. Assay of Subtilisins from Psychrophilic Bacteria This compound has been employed to assay subtilisins from psychrophilic bacteria, which are organisms that thrive in extremely cold environments. Such assays are crucial for understanding the adaptations and functionalities of enzymes in cold conditions .

Study of Metalloproteinases

Suc-FAAF-pNA is used in the study of metalloproteinases like myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi. This application is significant for exploring the biochemical properties and potential industrial applications of metalloproteinases .

Substrate-Assisted Catalysis

Researchers have used Suc-Phe-Ala-Ala-Phe-pNA to test the concept of substrate-assisted catalysis with engineered bacterial serine endopeptidases like subtilisin . This research can lead to advancements in enzyme engineering and biocatalysis.

5. Protease-Free Assay of Peptidyl Prolyl Cis-Trans Isomerases (PPIases) As a standard substrate for FK-506 binding proteins (FKBPs) and cyclophilins, which are part of the PPIase group, Suc-FAAF-pNA facilitates an uncoupled protease-free assay of PPIase activity. This is crucial for studying the role of PPIases in protein folding and other cellular processes .

Enzyme Kinetics and Inhibition Studies

Due to its specificity and sensitivity, Suc-Phe-Ala-Ala-Phe-pNA is ideal for enzyme kinetics studies, where it helps in determining the rates of enzymatic reactions. It is also used in inhibition studies to identify potential inhibitors that can modulate enzyme activity .

Safety And Hazards

将来の方向性

Suc-Phe-Ala-Ala-Phe-pNA has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi . These applications suggest potential future directions for research and development involving this compound.

特性

IUPAC Name |

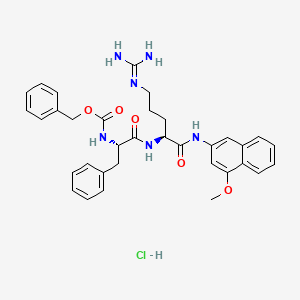

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPBQOIKFIIIX-MPPVQRIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Phe-Ala-Ala-Phe-pNA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)

![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)